

Side-by-side analysis of the safety profiles of KAT681 and other thyromimetics

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Compound of Interest

Compound Name: KAT681

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A Comparative Safety Analysis of KAT6A/B Inhibitors in Oncology

Introduction

This guide provides a detailed side-by-side analysis of the safety profiles of emerging KAT6A/B inhibitors, a novel class of epigenetic modulators under investigation for the treatment of various cancers, particularly hormone receptor-positive (HR+) breast cancer. While the initial query referenced "**KAT681**" and "thyromimetics," the available research landscape points to a likely interest in KAT6A/B inhibitors, such as PF-07248144 and CTx-648. It is important to clarify that KAT6 inhibitors are not thyromimetics; they function by inhibiting histone acetyltransferases and are being developed as anti-cancer agents. This analysis will focus on the available preclinical and clinical safety data for these pioneering compounds.

Overview of Investigated KAT6A/B Inhibitors

PF-07248144: A first-in-class, selective, and orally bioavailable small molecule inhibitor of the lysine acetyltransferases KAT6A and KAT6B.^{[1][2][3]} It is the most clinically advanced compound in this class, currently in Phase 3 clinical trials for HR+/HER2- metastatic breast cancer.^{[4][5]}

CTx-648 (PF-9363): A potent and highly selective KAT6A/B inhibitor that has demonstrated robust anti-tumor activity in preclinical models of ER+ breast cancer.^{[6][7][8][9][10]} CTx-648

was part of a licensing deal that led to the development of PF-07248144.[\[6\]](#)

Quantitative Safety Profile Analysis

The following tables summarize the treatment-related adverse events (TRAEs) observed in clinical trials of PF-07248144. Data for CTx-648 is primarily from preclinical studies, which note minimal toxicities and good tolerability in animal models, but detailed quantitative data from human trials is not yet available.[\[6\]](#)[\[11\]](#)

Table 1: Safety Profile of PF-07248144 in Patients with Advanced Solid Tumors (Phase 1 Dose Escalation and Expansion)

Adverse Event (AE)	Any Grade (%)	Grade 3 (%)	Grade 4 (%)	Notes
Hematological				
Neutropenia	59.8	35.5	3.8	Reversible and manageable with dose modifications. No febrile neutropenia reported. [12] [13] [14] [15]
Anemia	48.6	13.1	0	[3]
Leukopenia	-	11.5	-	[14]
Thrombocytopenia	31	-	-	[16]
Non-Hematological				
Dysgeusia (Taste alteration)	84.6	0	0	Primarily Grade 1 (64.1%). Did not lead to dose reduction or discontinuation. [12] [17]
Diarrhea	31	-	-	[16]
Fatigue	24	-	-	[16]
Aspartate Aminotransferase (AST) Increased	21	-	-	[16]

Data compiled from Phase 1 studies (NCT04606446) involving patients with heavily pretreated ER+/HER2- metastatic breast cancer and other advanced solid tumors.[3][12][13][14][16][17]

Experimental Protocols

PF-07248144 Phase 1 Clinical Trial (NCT04606446)

- Study Design: A first-in-human, open-label, multicenter, dose-escalation and dose-expansion study.[3][16][18]
- Patient Population: Patients with advanced or metastatic ER+/HER2- breast cancer, castration-resistant prostate cancer (CRPC), or non-small cell lung cancer (NSCLC) who were resistant or intolerant to standard therapy.[16][18] All breast cancer patients had progressed after treatment with a CDK4/6 inhibitor and endocrine therapy.[17]
- Treatment Arms:
 - Dose Escalation (Part 1A): PF-07248144 monotherapy administered orally once daily (QD) in 28-day cycles at doses ranging from 1-15 mg.[16]
 - Combination Dose Escalation (Part 1B): PF-07248144 (5 mg QD) in combination with fulvestrant (500 mg).[16]
 - Dose Expansion: Patients received PF-07248144 at the recommended dose for expansion (RDE) of 5 mg QD, either as monotherapy or in combination with fulvestrant.[13][14][17]
- Primary Objectives: To assess the safety and tolerability of PF-07248144, determine the maximum tolerated dose (MTD), and establish the RDE.[14][16][17] Safety was assessed according to Common Terminology Criteria for Adverse Events (CTCAE) version 5.0.[13][14]
- Secondary and Exploratory Objectives: To evaluate pharmacokinetics (PK), pharmacodynamics (PD; including H3K23Ac inhibition in peripheral blood mononuclear cells and tumors), and preliminary anti-tumor activity (per RECIST 1.1).[13][14][16]

CTx-648 Preclinical Studies

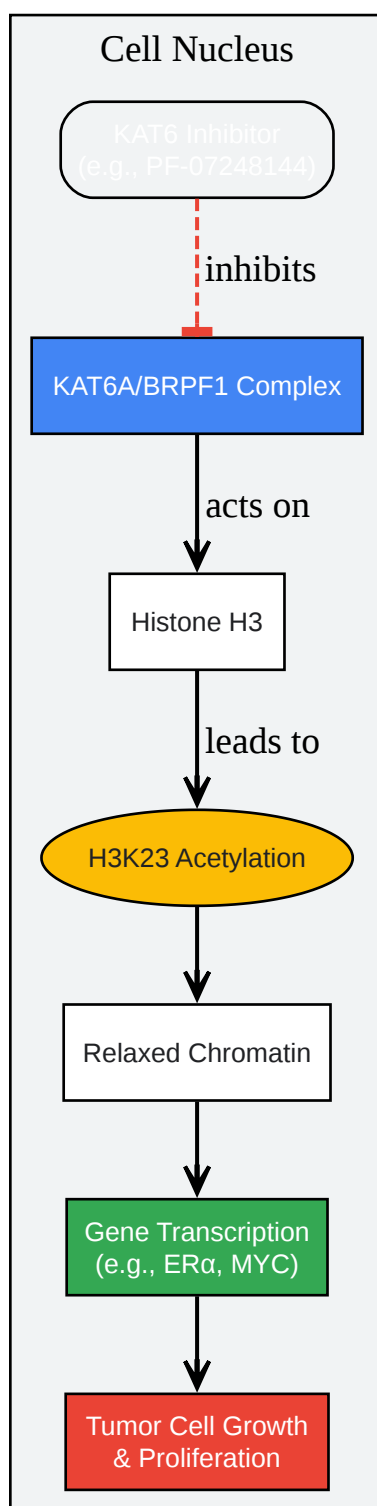
- In Vitro Studies: Assessed the anti-proliferative activity of CTx-648 in ER+ breast cancer cell lines (e.g., ZR-75-1, T47D, MCF7).[9] The effect on the H3K23Ac biomarker was also

evaluated.[9]

- In Vivo Studies: Utilized patient-derived xenograft (PDX) and cell-derived xenograft (CDX) models of ER+ breast cancer, including those resistant to endocrine therapy.[6][7][8] Tumor growth inhibition was measured following oral administration of CTx-648.[6][11] Tolerability and safety were monitored in the animal models.[6][11]

Visualizing Pathways and Workflows

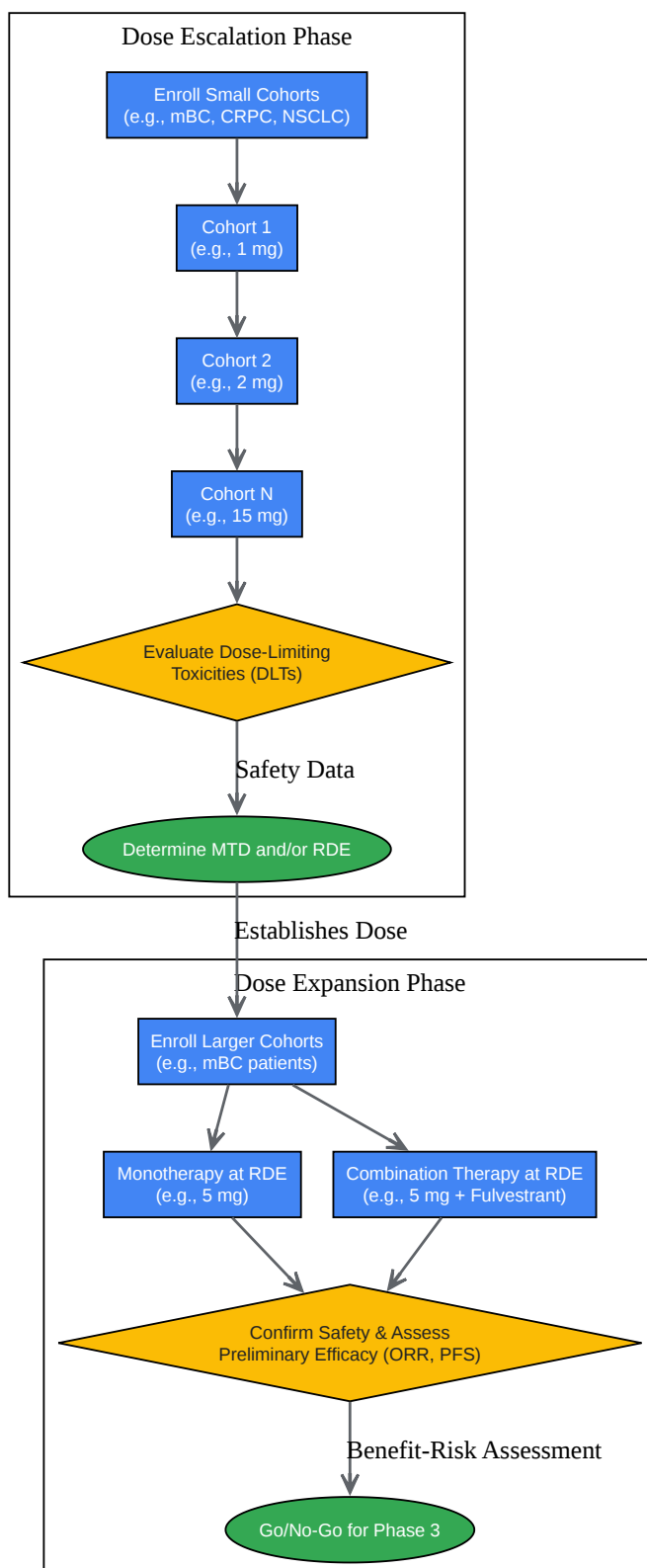
Mechanism of Action of KAT6A/B Inhibitors



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Caption: Simplified signaling pathway of KAT6A inhibition in cancer cells.

Phase 1 Clinical Trial Workflow

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Caption: Typical workflow for a Phase 1 dose escalation and expansion study.

Discussion and Conclusion

The clinical data for the first-in-class KAT6A/B inhibitor, PF-07248144, indicates a manageable safety profile in heavily pretreated cancer patients.[3][12][14] The most common treatment-related adverse events are dysgeusia and neutropenia.[12][13][15] Notably, dysgeusia, while frequent, is typically low-grade and does not necessitate treatment discontinuation.[12][17] The most significant Grade ≥ 3 toxicity is neutropenia, which has been described as reversible and manageable with dose modifications, and no instances of febrile neutropenia have been reported.[12][13][15] This on-target hematologic toxicity is a key safety consideration for this class of drugs.[19][20]

Prelude Therapeutics is developing selective KAT6A degraders with the hypothesis that increased selectivity may reduce hematologic toxicity compared to dual KAT6A/B inhibitors, potentially offering an improved safety profile.[19][21] Preclinical data for these degraders suggest they may have safety advantages, though this is yet to be confirmed in human trials.[19]

In conclusion, KAT6A/B inhibitors represent a promising new class of targeted therapy for ER+ breast cancer. The safety profile of PF-07248144 is characterized by manageable on-target toxicities. As more KAT6-targeted agents advance through clinical development, a clearer understanding of the class-wide safety profile and potential for differentiation will emerge. Continuous monitoring and reporting of safety data will be crucial for optimizing the therapeutic index of these novel epigenetic modulators.

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